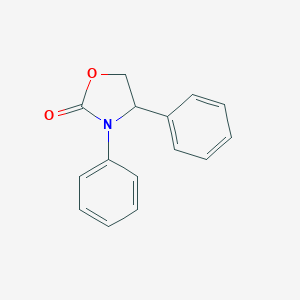
2-Oxazolidinone, 3,4-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxazolidinone, 3,4-diphenyl- is a useful research compound. Its molecular formula is C15H13NO2 and its molecular weight is 239.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Oxazolidinone, 3,4-diphenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Oxazolidinone, 3,4-diphenyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
The primary application of 2-oxazolidinones, including 3,4-diphenyl-2-oxazolidinone, lies in their antimicrobial properties . They are known for their effectiveness against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Linezolid was the first approved drug in this class, and subsequent derivatives have been developed to enhance efficacy and reduce resistance issues.
- Case Study : A study highlighted the synthesis of a series of oxazolidinone derivatives that exhibited potent antibacterial activity. For instance, compounds derived from modifications at the C-5 position showed minimum inhibitory concentration (MIC) values significantly lower than those of Linezolid against resistant strains .
Anti-inflammatory and Anticancer Properties
Beyond their antibacterial effects, oxazolidinones have been explored for their anti-inflammatory and anticancer activities. Research indicates that certain derivatives can inhibit pathways involved in inflammation and tumor growth.
- Case Study : A derivative of 3,4-diphenyl-2-oxazolidinone demonstrated anti-inflammatory effects in vitro by inhibiting pro-inflammatory cytokines. Additionally, its anticancer potential was evaluated in various cancer cell lines, showing promising results in reducing cell proliferation .
Synthesis Techniques
The synthesis of 2-oxazolidinones typically involves the reaction of epoxides with isocyanates. This method has been optimized for industrial applications due to its efficiency and reliability.
Polymer Applications
2-Oxazolidinones are also utilized in the production of polymers. These polymers are employed in various industries due to their excellent mechanical properties and thermal stability.
Propiedades
Número CAS |
13606-71-8 |
|---|---|
Fórmula molecular |
C15H13NO2 |
Peso molecular |
239.27 g/mol |
Nombre IUPAC |
3,4-diphenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C15H13NO2/c17-15-16(13-9-5-2-6-10-13)14(11-18-15)12-7-3-1-4-8-12/h1-10,14H,11H2 |
Clave InChI |
JGXSWAULHGGZFZ-UHFFFAOYSA-N |
SMILES |
C1C(N(C(=O)O1)C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
C1C(N(C(=O)O1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















